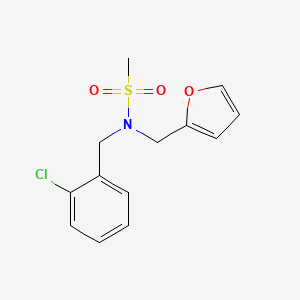![molecular formula C16H24N2O2 B5791685 4-isopropyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5791685.png)
4-isopropyl-N-[2-(4-morpholinyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-isopropyl-N-[2-(4-morpholinyl)ethyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly known as A-836,339 and is used in scientific research applications. This compound has gained significant attention due to its potential therapeutic effects on various medical conditions.
Mechanism of Action
The exact mechanism of action of 4-isopropyl-N-[2-(4-morpholinyl)ethyl]benzamide is not fully understood. However, it is believed to work by binding to the cannabinoid CB1 receptor in the brain. This binding results in the modulation of neurotransmitter release, leading to the observed therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 4-isopropyl-N-[2-(4-morpholinyl)ethyl]benzamide exhibits analgesic effects in animal models of pain. It has also been found to reduce inflammation in animal models of arthritis. Additionally, it has been shown to exhibit anti-epileptic effects in animal models of epilepsy. These effects are believed to be mediated by the compound's binding to the CB1 receptor.
Advantages and Limitations for Lab Experiments
One advantage of using 4-isopropyl-N-[2-(4-morpholinyl)ethyl]benzamide in lab experiments is its specificity for the CB1 receptor. This allows for targeted studies of the receptor's function. However, one limitation of using this compound is its potential for off-target effects. Additionally, the compound's low solubility in water can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 4-isopropyl-N-[2-(4-morpholinyl)ethyl]benzamide. One area of interest is its potential use in the treatment of addiction. Studies have shown that the compound can reduce drug-seeking behavior in animal models of addiction. Additionally, research on the compound's potential use in the treatment of anxiety and depression is ongoing. Finally, there is interest in developing more potent and selective CB1 receptor agonists based on the structure of A-836,339.
Conclusion:
4-isopropyl-N-[2-(4-morpholinyl)ethyl]benzamide is a chemical compound that has shown potential therapeutic effects in scientific research. Its specificity for the CB1 receptor makes it a valuable tool for studying the receptor's function. However, further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 4-isopropyl-N-[2-(4-morpholinyl)ethyl]benzamide involves the reaction between 4-isopropylbenzoyl chloride and 2-(4-morpholinyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure A-836,339.
Scientific Research Applications
4-isopropyl-N-[2-(4-morpholinyl)ethyl]benzamide has been extensively studied in scientific research for its potential therapeutic effects. It has been found to exhibit analgesic, anti-inflammatory, and anti-epileptic properties. Additionally, it has been studied for its potential use in the treatment of addiction, anxiety, and depression.
properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13(2)14-3-5-15(6-4-14)16(19)17-7-8-18-9-11-20-12-10-18/h3-6,13H,7-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXVHOVMXGBFRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-naphthylamino)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5791604.png)





![N-cyclohexylthieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5791643.png)

![2-methoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5791668.png)

![N-isopropyl-2-(4-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5791687.png)
![N-isopropyl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5791692.png)
![4-chloro-2-nitro-6-[(phenylimino)methyl]phenol](/img/structure/B5791703.png)
